3-Bromo-5-(trifluoromethyl)phenylisothiocyanate
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Overview
Description
3-Bromo-5-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isothiocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 3-Bromo-5-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The reaction proceeds as follows:
3-Bromo-5-(trifluoromethyl)aniline+Thiophosgene→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)phenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)phenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenylisothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(trifluoromethyl)phenylisothiocyanate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of thiourea derivatives and in biological applications where covalent modification of proteins is required.
Properties
Molecular Formula |
C8H3BrF3NS |
---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
1-bromo-3-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChI Key |
PYUHPMXARCWIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)Br)C(F)(F)F |
Origin of Product |
United States |
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